molecular formula C26H24N4O3 B2676952 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097882-79-4

2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2676952
CAS No.: 2097882-79-4
M. Wt: 440.503
InChI Key: MISAPAFUHCNJRV-UHFFFAOYSA-N
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Description

2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of quinoline, piperidine, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Nitro derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and pyridazinone groups can interact with proteins and enzymes, potentially inhibiting their activity. This multi-target approach makes it a versatile compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline-4-carboxylic acid: Shares the quinoline core but lacks the piperidine and pyridazinone moieties.

    1-(2-Hydroxyquinoline-4-carbonyl)piperidine: Contains the quinoline and piperidine groups but not the pyridazinone.

    6-Phenyl-2,3-dihydropyridazin-3-one: Contains the pyridazinone core but lacks the quinoline and piperidine groups.

Uniqueness

The uniqueness of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one lies in its combination of three distinct moieties, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for multi-target drug design and other applications in medicinal chemistry.

Properties

IUPAC Name

4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-24-16-21(20-8-4-5-9-23(20)27-24)26(33)29-14-12-18(13-15-29)17-30-25(32)11-10-22(28-30)19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISAPAFUHCNJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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